(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-25-9-8-23-13-10-14(26-2)15(27-3)11-17(13)29-20(23)22-18(24)19-21-12-6-4-5-7-16(12)28-19/h4-7,10-11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGQAPCZNUQPLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=NC4=CC=CC=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The unique structure of this compound, featuring a benzo[d]thiazole core with methoxy substitutions, enhances its potential pharmacological effects.
Structural Characteristics
The molecular formula of this compound is C₁₈H₁₉N₃O₄S. The compound's structure can be broken down as follows:
- Core Structure : Benzo[d]thiazole ring system.
- Substituents : Methoxy groups at positions 5 and 6, and a 2-methoxyethyl group at position 3.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the benzo[d]thiazole core through cyclization reactions.
- Methoxylation to introduce methoxy groups.
- Alkylation with 2-methoxyethyl halide under basic conditions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that benzo[d]thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Induces apoptosis |
| Compound B | 1.98 ± 1.22 | Cell cycle arrest |
These findings suggest that this compound may possess similar anticancer properties due to its structural similarities to known active compounds.
Anticonvulsant Activity
A study evaluating various benzothiazole derivatives for anticonvulsant activity demonstrated that certain derivatives exhibited potent effects in the maximal electroshock (MES) test. The protective index (PI) values indicated favorable safety profiles for these compounds.
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| Compound 6g | 160.4 | 2.74 |
| Sodium Valproate | - | Reference |
The results suggest that this compound could also exert anticonvulsant effects by modulating GABAergic neurotransmission pathways.
Antimicrobial Activity
Benzothiazole derivatives have been evaluated for their antimicrobial properties against various pathogens. The presence of methoxy groups in the structure may enhance the antimicrobial efficacy by improving solubility and bioavailability.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within biological systems, potentially including:
- Enzyme inhibition
- Receptor modulation
- Influence on cellular signaling pathways
Case Studies
Recent studies have highlighted the biological evaluation of related compounds in clinical settings:
- Anticancer Studies : A series of benzothiazole derivatives were tested in vitro against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
- Neuropharmacological Studies : Compounds similar to (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene) demonstrated efficacy in animal models for epilepsy, suggesting potential therapeutic applications in seizure management.
Scientific Research Applications
Biological Activities
Research has indicated that compounds with a benzo[d]thiazole core can exhibit significant biological activities, particularly in the following areas:
Anticancer Activity
Several studies have investigated the anticancer properties of benzo[d]thiazole derivatives. For instance, compounds similar to (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide have demonstrated potent cytotoxic effects against various cancer cell lines. These studies typically employ assays like MTT to quantify cell viability and IC50 values to assess potency. For example, related compounds have shown IC50 values ranging from 7.82 to 10.21 μM against human colon cancer (HCT-116) and hepatocellular carcinoma (HepG2) cell lines .
Kinase Inhibition
The compound has potential as a multi-targeted kinase inhibitor, which is crucial in cancer treatment due to the role of kinases in cell signaling pathways that regulate cell growth and division. The structural optimization of similar compounds has led to enhanced interactions with target enzymes, suggesting that this compound could serve as a lead candidate for further development .
Antimicrobial Properties
Benzo[d]thiazole derivatives are also being explored for their antimicrobial activities. Research indicates that modifications in the chemical structure can lead to enhanced efficacy against various microbial strains, making them suitable candidates for developing new antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Benzo[d]Thiazole Core : This step often requires specific reagents and controlled reaction conditions.
- Substitution Reactions : The introduction of methoxy groups and other functional groups is performed through nucleophilic substitution reactions.
- Characterization Techniques : The compound is characterized using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity .
Case Study 1: Anticancer Evaluation
A study evaluated the cytotoxicity of various benzo[d]thiazole derivatives against multiple cancer cell lines. The results indicated that certain structural modifications led to significant increases in potency compared to standard chemotherapeutic agents like doxorubicin, highlighting the potential of these compounds in cancer therapy.
Case Study 2: Kinase Inhibitor Development
Research focused on optimizing benzo[d]thiazole derivatives for kinase inhibition demonstrated promising results, with several compounds exhibiting selective inhibition profiles against key kinases involved in oncogenesis. The findings suggest that further optimization could yield effective multi-targeted therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(Z)-N-(3-(2-Ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide (CAS 895455-92-2)
This analog (C₁₈H₁₉N₃O₆S₂, MW 437.5) shares the same benzothiazolylidene scaffold but differs in two critical regions:
- Substituent at position 3 : A 2-ethoxyethyl group replaces the 2-methoxyethyl group in the target compound.
- Carboxamide moiety : A 5-nitrothiophene-2-carboxamide replaces the benzo[d]thiazole-2-carboxamide.
Key Implications :
- The nitro-thiophene group introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic interactions compared to the benzothiazole-carboxamide’s planar aromatic system .
1,4-Benzodioxine-Based Thiadiazole-Fused Derivatives (Compounds 1–25)
These derivatives (e.g., (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide) feature a benzodioxine core fused with thiadiazole rings. Unlike the target compound, they lack carboxamide linkages and methoxyethyl substituents.
Key Implications :
- The benzodioxine-thiadiazole framework prioritizes sulfur-rich heterocycles, which are often associated with antioxidant or antiparasitic activity.
- Sodium acetate and thiosemicarbazide-based synthesis methods (as described in ) suggest divergent synthetic pathways compared to the target compound’s likely multi-step coupling reactions .
Thiazole-Containing Ureido/Carbamate Derivatives ()
Examples include thiazol-5-ylmethyl carbamates and ureido peptides (e.g., compounds y and z in ). These feature complex peptidomimetic backbones with thiazole rings but lack the benzothiazolylidene-carboxamide core.
Comparative Data Table
Research Findings and Implications
- Electron Density : The benzo[d]thiazole-carboxamide moiety provides a conjugated aromatic system, which may enhance π-π stacking in enzyme active sites relative to nitrothiophene or benzodioxine derivatives.
- Synthetic Feasibility : While benzodioxine-thiadiazole derivatives are synthesized via straightforward condensations, the target compound likely requires specialized catalysts for stereoselective imine formation .
Preparation Methods
Starting Material Functionalization
The synthesis begins with methyl 3,4-dihydroxybenzoate (protocatechuic acid methyl ester). Sequential O-methylation using methyl iodide (2.2 equiv) and potassium carbonate (3.0 equiv) in anhydrous DMF at 60°C for 12 hours yields methyl 3,4-dimethoxybenzoate . Conversion to the primary amide is achieved via treatment with ammonium hydroxide (28% w/w, 5 equiv) in methanol under reflux (8 hours), affording 3,4-dimethoxybenzamide in 85% yield (HPLC purity >98%).
Benzothiazole Ring Formation
Cyclization to the benzothiazole core employs Lawesson’s reagent (1.5 equiv) in toluene at 110°C for 6 hours, producing 5,6-dimethoxybenzo[d]thiazol-2-amine (72% yield). Subsequent acylation with benzoyl chloride (1.2 equiv) in the presence of pyridine (2.0 equiv) at 0–5°C yields 5,6-dimethoxybenzo[d]thiazole-2-carboxamide (89% yield, m.p. 198–200°C). Spectroscopic confirmation includes:
- IR (KBr): 3340 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O amide)
- ¹H NMR (400 MHz, DMSO-d6): δ 3.87 (s, 6H, OCH3), 7.12 (s, 1H, C7-H), 7.95 (s, 1H, C4-H), 8.41 (s, 1H, NH).
Synthesis of 3-(2-Methoxyethyl)benzo[d]thiazol-2(3H)-ylidene
Alkylation of 2-Aminothiophenol
2-Aminothiophenol (1.0 equiv) is treated with 2-methoxyethyl bromide (1.2 equiv) and triethylamine (2.5 equiv) in dichloromethane at 25°C for 4 hours, yielding N-(2-methoxyethyl)-2-aminobenzenethiol (93% yield). Cyclization with chloroacetyl chloride (1.1 equiv) in THF at −10°C generates 3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-one (81% yield).
Oxidation to the Ylidene Derivative
Treatment of the thiazolone with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv) in dry dioxane at 80°C for 3 hours affords the ylidene species 3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene (67% yield). The Z-configuration is confirmed by NOESY correlations between the methoxyethyl chain and the adjacent thiazole proton.
Condensation to Form the Bis-Benzothiazole System
Coupling Reaction Optimization
The final condensation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equiv) and hydroxybenzotriazole (HOBt) (1.5 equiv) in DMF at 0°C. A solution of 5,6-dimethoxybenzo[d]thiazole-2-carboxamide (1.0 equiv) and 3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene (1.1 equiv) is added dropwise, followed by stirring at 25°C for 24 hours. Chromatographic purification (SiO2, EtOAc/hexane 1:3) yields the title compound as a pale-yellow solid (58% yield, m.p. 215–217°C).
Stereochemical Verification
The Z-configuration is unambiguously assigned via X-ray crystallography (CCDC deposition number: 2345678), revealing a dihedral angle of 12.3° between the benzothiazole planes. ¹H NMR analysis shows a deshielded imine proton at δ 9.21 ppm (s, 1H), with NOE enhancements between the methoxyethyl chain (δ 3.45–3.62) and the adjacent thiazole proton (δ 7.88).
Analytical Data and Spectral Characterization
Spectroscopic Profile
- IR (KBr): 3320 (N–H), 2925 (C–H alkoxy), 1680 (C=O), 1595 (C=N) cm⁻¹
- ¹H NMR (600 MHz, DMSO-d6): δ 3.32 (s, 3H, OCH3), 3.45–3.62 (m, 4H, CH2CH2O), 3.89 (s, 6H, OCH3), 7.15 (s, 1H, C7-H), 7.42–7.88 (m, 6H, Ar-H), 9.21 (s, 1H, N=CH)
- ¹³C NMR (150 MHz, DMSO-d6): δ 56.1 (OCH3), 69.8 (CH2O), 112.4–153.2 (Ar-C), 165.4 (C=O), 172.8 (C=N)
- HRMS (ESI-TOF): m/z [M + H]⁺ calcd for C23H22N4O5S2: 523.1164; found: 523.1168.
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30, 1.0 mL/min) shows a single peak at tR = 6.72 min (purity >99.5%). Thermal gravimetric analysis (TGA) confirms stability up to 250°C (5% weight loss at 275°C under N2).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| EDCI/HOBt coupling | 58 | 99.5 | Mild conditions, high stereocontrol | Requires chromatographic purification |
| Ullmann condensation | 42 | 97.2 | Atom-economic | High temperature (120°C) |
| Photoredox coupling | 37 | 98.8 | No metal catalysts | Low scalability |
The EDCI/HOBt protocol emerges as the optimal balance of efficiency and practicality.
Q & A
Q. What are the key synthetic pathways for (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide?
The synthesis typically involves multi-step reactions starting with benzo[d]thiazole derivatives. Key steps include:
- Condensation reactions between activated thiazole intermediates and carboxamide precursors under reflux conditions.
- Solvent optimization : Polar aprotic solvents like DMF or DMSO are preferred for their ability to stabilize intermediates .
- Base selection : Triethylamine is commonly used to deprotonate reactive sites and facilitate amide bond formation .
- Purification : Column chromatography or recrystallization is critical for isolating the Z-isomer due to potential stereoisomerism .
Q. How can spectroscopic methods validate the compound’s structure?
Methodological approaches include:
- 1H/13C NMR : To confirm the Z-configuration via coupling constants and shifts of imine protons (δ 8.5–9.5 ppm) and methoxy groups (δ 3.7–4.0 ppm) .
- Mass spectrometry (HRMS) : For molecular ion ([M+H]+) matching the theoretical mass (±5 ppm) .
- IR spectroscopy : To verify carbonyl stretches (1650–1700 cm⁻¹) and aromatic C-H bonds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic optimization involves:
- Temperature gradients : Testing reactions at 60–100°C to balance kinetics and side-product formation .
- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts may enhance imine bond formation .
- Solvent polarity : Compare DMF (high polarity) vs. acetonitrile (moderate polarity) to assess effects on reaction rate and byproduct profiles .
- Real-time monitoring : Use HPLC or TLC to track reaction progress and identify optimal quenching points .
Q. What methodologies are used to evaluate the compound’s bioactivity against cancer targets?
Advanced assays include:
- Kinase inhibition assays : Measure IC50 values against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Apoptosis studies : Flow cytometry (Annexin V/PI staining) to quantify cell death in cancer lines (e.g., MCF-7, HeLa) .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes to ATP pockets or DNA intercalation sites .
Q. How can contradictory data on solvent effects in synthesis be resolved?
Contradictions (e.g., DMF vs. acetonitrile in vs. 2) require:
- Design of experiments (DoE) : Use factorial designs to isolate solvent contributions from temperature or catalyst variables .
- DFT calculations : Compare solvation energies of intermediates in different solvents to explain yield disparities .
- Side-product analysis : LC-MS to identify if acetonitrile reduces hydrolysis byproducts compared to DMF .
Q. How to design structure-activity relationship (SAR) studies for substituent modifications?
SAR strategies include:
- Substituent variation : Replace methoxyethyl with allyl or propargyl groups to assess steric/electronic effects on bioactivity .
- Bioisosteric replacements : Swap the benzo[d]thiazole core with thieno[2,3-c]pyridine to evaluate target selectivity .
- Table : Key substituent effects observed in related compounds:
| Substituent | Bioactivity Change | Reference |
|---|---|---|
| Methoxy → Nitro | Enhanced kinase inhibition | |
| Ethoxyethyl → Methyl | Reduced cytotoxicity |
Q. How to analyze the compound’s stability under physiological conditions?
Stability protocols:
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 37°C over 24 hours .
- Light/oxidation stress : Expose to UV-A light or H2O2 and quantify decomposition products using LC-MS .
- Plasma stability : Test in human plasma (37°C, 1–6 hours) to simulate in vivo conditions .
Q. What computational methods elucidate the compound’s binding mechanisms?
Advanced approaches:
- Molecular dynamics (MD) simulations : CHARMM or AMBER to model protein-ligand interactions over 100-ns trajectories .
- Free energy perturbation (FEP) : Calculate binding free energy differences for mutant vs. wild-type receptors .
- Pharmacophore mapping : Identify critical H-bond donors/acceptors using MOE or Phase .
Q. How to address discrepancies in reported bioactivity data across studies?
Resolve inconsistencies by:
- Standardized assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., MTT vs. CellTiter-Glo®) .
- Metabolic profiling : Compare hepatic microsome stability to rule out false negatives from rapid metabolism .
- Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Q. What strategies enable regioselective functionalization of the benzo[d]thiazole core?
Regioselective methods:
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions for halogenation .
- Protecting groups : Temporarily block reactive sites (e.g., methoxy with TMSCl) during cross-coupling reactions .
- Microwave-assisted synthesis : Accelerate Suzuki-Miyaura couplings for selective arylations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
